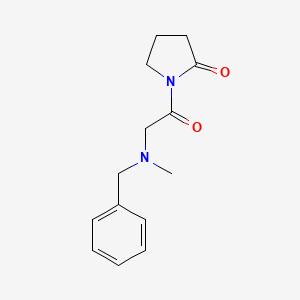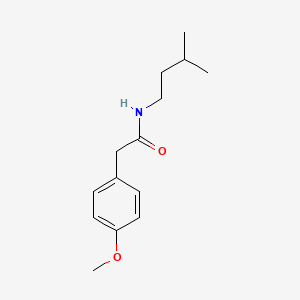![molecular formula C15H15N3O4 B5609765 4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a broader class of chemicals known for their diverse chemical and physical properties, allowing for varied applications in scientific research. The focus here will be on its synthesis, molecular and structural analysis, alongside its chemical and physical properties, excluding applications related to drug use and dosages or side effects.
Synthesis Analysis
The synthesis of this compound typically involves condensation reactions, coupling of phenols with aminoantipyrine derivatives, or through reactions involving Schiff base formation with various aldehydes, ketones, and esters. For example, compounds have been prepared and characterized using elemental analysis, UV-vis, FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallographic techniques, indicating a robust methodology for synthesizing complex structures related to the target compound (Hayvalı et al., 2010).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure, revealing the crystalline forms and molecular geometry. The structure analyses show that these molecules crystallize in specific space groups, with detailed unit cell parameters providing insights into their crystalline forms and confirming the trans configuration around the central C=N bond of the antipyrine derivative (Yu-xi Sun et al., 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including tautomeric equilibria and oxidative coupling, showcasing their reactivity and interaction with other chemical species. The structures of reaction products between aminoantipyrine derivatives and phenols, for example, have been elucidated, providing a foundation for understanding the chemical behavior of similar compounds (Barton et al., 1987).
Physical Properties Analysis
Investigations into the physical properties, including absorption and refraction properties, highlight the compound's potential in various applications. The absorption spectra, reflecting the electronic structure, and dispersion parameters are crucial for understanding the light-matter interaction in these compounds (El-Ghamaz et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-4-[(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-14(16-12(19)8-9-13(20)21)15(22)17(2)18(10)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,19)(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSHRUNXIJUDF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5609694.png)
![5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5609697.png)
![4-[6-(4-acetyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5609699.png)
![2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol](/img/structure/B5609713.png)

![2-{1-[4-(1H-pyrazol-1-yl)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5609719.png)
![8-[(5-acetyl-3-thienyl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609726.png)
![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5609741.png)
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5609744.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609769.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)
![5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5609786.png)